N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a piperidine ring, a tetrazole ring, and a cyclohexane carboxamide group. Compounds with such structures are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the formation of the tetrazole ring. Common reagents might include benzyl chloride, piperidine, and sodium azide for the tetrazole formation. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Use in the synthesis of other compounds or materials.
Mechanism of Action
The mechanism of action for N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-4-piperidinyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: shares structural similarities with other piperidine and tetrazole-containing compounds.
This compound: can be compared with compounds like piperidine derivatives and tetrazole derivatives.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H28N6O |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H28N6O/c27-19(20(11-5-2-6-12-20)26-16-21-23-24-26)22-18-9-13-25(14-10-18)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18H,2,5-6,9-15H2,(H,22,27) |
InChI Key |
NOXYVUUSDYPOCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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